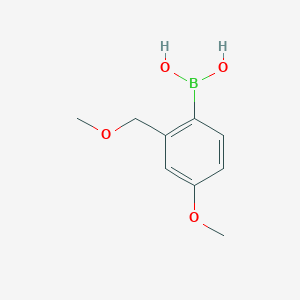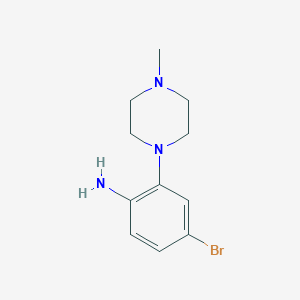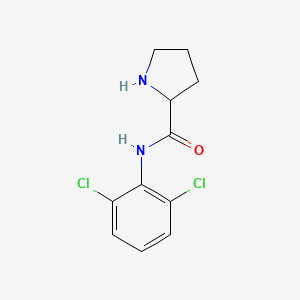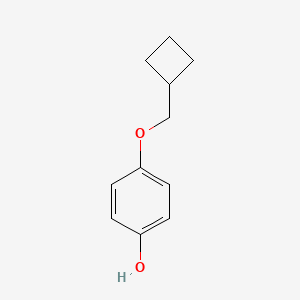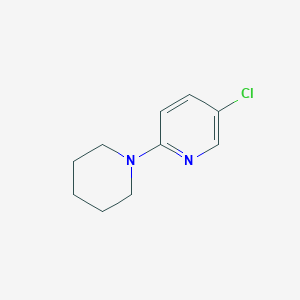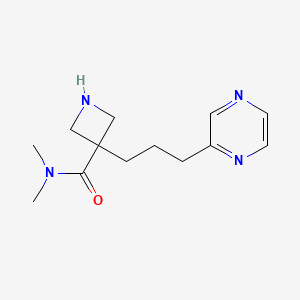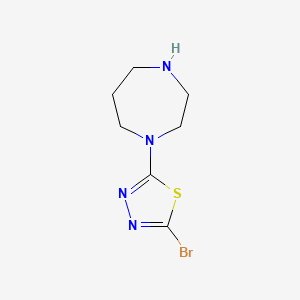
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane
説明
“N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide” is a heterocyclic compound with the molecular formula C4H4BrN3OS . It has a molecular weight of 222.07 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of bromine with sodium acetate in acetic acid . Another method involves the reaction of the compound with an amine in the presence of sodium carbonate in a solvent such as methanol or N,N-dimethylformamide .Molecular Structure Analysis
The InChI code for the compound is 1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Chemical Properties and Preparation
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane is closely related to the class of compounds involving 1,3,4-thiadiazoles, which are known for their versatile chemical properties and applications in various scientific research fields. These compounds are often prepared from 5-bromo-1,2,4-thiadiazole derivatives and exhibit significant solubility in common organic solvents like water, diethyl ether, ethanol, acetone, and glacial acetic acid. Their physical data, including melting and boiling points, density, and absorption characteristics, are well-documented, making them suitable for a range of chemical and physical analyses (Panteleev).
Photodynamic Therapy Applications
The compound's derivatives, particularly those involving 1,3,4-thiadiazol moieties, have been synthesized and characterized for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. These derivatives, such as zinc phthalocyanines substituted with 1,3,4-thiadiazol units, show remarkable properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic mechanisms, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications
1,3,4-Thiadiazole derivatives, including those with bromo substituents, are utilized in synthesizing complex molecules, such as (1R,2R)-1,2-bis-(5-(4-hydroxynaphthalen-1-ylazo)-[1,3,4]thiadiazol-2-yl)-ethane-1,2-diol. These synthetic processes often begin with compounds like (2R,3R)-(+)-Tartaric acid, leading to the development of novel chemical entities with confirmed structures through various analytical techniques. Such synthetic ventures contribute to the expansion of chemical libraries with potential therapeutic or material applications (Koparır, Cansiz, Çetin, & Kazaz, 2005).
Molecular Interaction Studies
The study of noncovalent interactions in molecules containing 1,3,4-thiadiazol units, such as those with adamantane derivatives, provides insights into molecular behavior in different environments. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses of such compounds reveal the nature of intra- and intermolecular interactions, which are pivotal in understanding the compound's stability, reactivity, and potential applications in drug design and material science (El-Emam et al., 2020).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-bromo-5-(1,4-diazepan-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4S/c8-6-10-11-7(13-6)12-4-1-2-9-3-5-12/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMOFEIMUFTFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179991 | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane | |
CAS RN |
1357147-39-7 | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
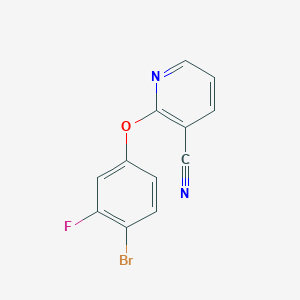
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
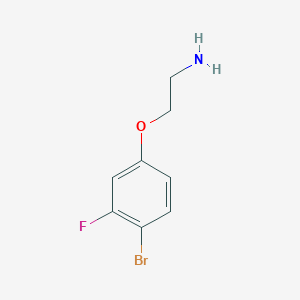
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
